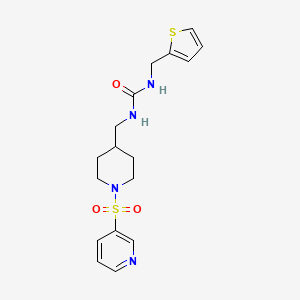![molecular formula C15H20N4O5 B2894420 2-(4-methylpiperazin-1-yl)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid CAS No. 540763-88-0](/img/structure/B2894420.png)
2-(4-methylpiperazin-1-yl)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylpiperazin-1-yl)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a nitrophenyl group, and a butanoic acid moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable alkylating agent, such as methyl iodide.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a benzene derivative is treated with a mixture of nitric acid and sulfuric acid.
Coupling Reaction: The piperazine derivative is then coupled with the nitrophenyl compound using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
化学反応の分析
Types of Reactions
2-(4-methylpiperazin-1-yl)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
2-(4-methylpiperazin-1-yl)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-methylpiperazin-1-yl)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-methylpiperazin-1-yl)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid: shares similarities with other piperazine derivatives and nitrophenyl compounds.
4-(4-Methylpiperazin-1-yl)-N-(3-nitrophenyl)butanamide: A structurally similar compound with potential differences in biological activity.
2-(4-Methylpiperazin-1-yl)-4-((4-nitrophenyl)amino)-4-oxobutanoic acid: Another analog with a different position of the nitro group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-(3-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5/c1-17-5-7-18(8-6-17)13(15(21)22)10-14(20)16-11-3-2-4-12(9-11)19(23)24/h2-4,9,13H,5-8,10H2,1H3,(H,16,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJPXYQWBVIZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine](/img/structure/B2894338.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2894341.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-[4-(4-methylpiperazino)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2894342.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2894346.png)
![4-Chloro-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2894348.png)
![ethyl 2-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2894349.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2894355.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2894358.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2894360.png)
